N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide is a synthetic organic compound that features a benzofuran ring, a morpholine moiety, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl-containing building blocks.
Attachment of the Morpholine Moiety: The morpholine group can be attached through nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the cyclobutyl moiety.
Final Coupling: The final step involves coupling the benzofuran ring with the cyclobutyl-morpholine intermediate, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines or alcohols.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Amines or alcohols derived from the carboxamide group.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes or receptors, while the morpholine moiety can enhance its solubility and bioavailability. The cyclobutyl group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(piperidin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide: Similar structure but with a piperidine ring instead of morpholine.
N-{[1-(morpholin-4-yl)cyclopropyl]methyl}-1-benzofuran-2-carboxamide: Similar structure but with a cyclopropyl group instead of cyclobutyl.
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzothiophene-2-carboxamide: Similar structure but with a benzothiophene ring instead of benzofuran.
Uniqueness
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran ring, morpholine moiety, and cyclobutyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(16-12-14-4-1-2-5-15(14)23-16)19-13-18(6-3-7-18)20-8-10-22-11-9-20/h1-2,4-5,12H,3,6-11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBIEYZBKYETCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC3=CC=CC=C3O2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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